molecular formula C10H12O2S B14028056 2,5-Dimethyl-4-(methylthio)benzoic acid

2,5-Dimethyl-4-(methylthio)benzoic acid

Cat. No.: B14028056
M. Wt: 196.27 g/mol
InChI Key: HZFJKTRQLCCAKF-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(methylthio)benzoic acid (CAS: See COA

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2,5-dimethyl-4-methylsulfanylbenzoic acid

InChI

InChI=1S/C10H12O2S/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12)

InChI Key

HZFJKTRQLCCAKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1SC)C)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Development of Novel Synthetic Routes for 2,5-Dimethyl-4-(methylthio)benzoic acid

The creation of 2,5-Dimethyl-4-(methylthio)benzoic acid presents a notable challenge in regioselectivity. A direct electrophilic thiomethylation on 2,5-dimethylbenzoic acid is complicated by the directing effects of the substituents. The two methyl groups are ortho- and para-directing, while the carboxylic acid group is meta-directing. This complex interplay makes achieving substitution selectively at the C-4 position difficult. Consequently, novel synthetic routes prioritize strategies that begin with a pre-functionalized aromatic core to ensure the correct arrangement of substituents.

Exploration of Regioselective Functionalization Strategies

To overcome the challenge of regioselectivity, the most logical synthetic approach involves the use of a starting material where the desired substitution pattern is already established. A key precursor for this strategy is 4-halo-2,5-dimethylbenzoic acid (e.g., 4-bromo-2,5-dimethylbenzoic acid). This precursor secures the correct positioning of the methyl and carboxyl groups, leaving the C-4 position activated for a subsequent carbon-sulfur bond-forming reaction.

This approach circumvents the unpredictable outcomes of direct functionalization and channels the synthesis toward a single, desired regioisomer. The synthesis of the halogenated precursor itself can be achieved through standard aromatic halogenation techniques, where the directing effects of the dimethyl substitution pattern can be exploited to install a halogen at the desired C-4 position prior to the introduction or modification of the carboxylic acid function. An alternative, though less common, pathway could involve a concerted nucleophilic aromatic substitution (SNAr) mechanism if a precursor with a suitable leaving group and strong electron-withdrawing groups were employed, although this is less practical for this specific substitution pattern. nih.govnih.gov

Application of Catalytic Methods in C-S Bond Formation

With a regiochemically defined precursor such as 4-bromo-2,5-dimethylbenzoic acid, the introduction of the methylthio group is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. Palladium, copper, and nickel-based catalytic systems are widely employed for the formation of aryl thioethers from aryl halides.

The general mechanism for these transformations involves three key steps:

Oxidative Addition: The active metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the aryl halide.

Thiolate Coordination & Transmetalation: A methylthiolate source, such as sodium thiomethoxide (NaSMe) or methanethiol (B179389) (MeSH) in the presence of a base, coordinates to the metal center.

Reductive Elimination: The aryl and methylthio groups couple, forming the desired C-S bond and regenerating the active metal catalyst. acs.org

Common catalytic systems include:

Palladium-catalyzed reactions (Buchwald-Hartwig type): These reactions often utilize palladium precatalysts with specialized phosphine (B1218219) ligands to facilitate the coupling of sterically hindered substrates. nih.gov

Copper-catalyzed reactions (Ullmann type): Copper(I) salts, such as CuI, can catalyze the coupling, often without the need for complex ligands, providing a more economical option. diva-portal.org

Nickel-catalyzed reactions: Nickel catalysts are effective for coupling aryl triflates and can be particularly useful for sterically demanding substrates, which is relevant given the two ortho-substituents (one methyl and one carboxyl group) to the C-S bond being formed. nih.gov

The choice of sulfur source can vary, including odorless reagents like dimethyl disulfide (MeSSMe) or S-methyl isothiourea, which serve as methanethiol surrogates.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the C-S cross-coupling reaction is highly dependent on the careful optimization of several parameters. Key variables include the choice of metal catalyst, ligand, base, solvent, and reaction temperature. For a sterically hindered substrate like a derivative of 2,5-dimethylbenzoic acid, finding the right balance is crucial to maximize yield and minimize side reactions, such as hydrodehalogenation of the starting material.

A hypothetical optimization study for the synthesis of methyl 2,5-dimethyl-4-(methylthio)benzoate from methyl 4-bromo-2,5-dimethylbenzoate is presented below.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11075
2Pd₂(dba)₃ (2)Xantphos (4)K₃PO₄Toluene11068
3Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene11082
4CuI (10)NoneK₂CO₃DMF12055
5CuI (10)L-Proline (20)K₂CO₃DMF12065
6NiCl₂(dppe) (5)NoneNaOtBuDioxane10088
7Pd₂(dba)₃ (2)Xantphos (4)NaOtBuDioxane10085

This table is generated for illustrative purposes based on established principles in cross-coupling reactions.

The data illustrate that for this hypothetical reaction, a nickel-based system or a palladium catalyst with a strong, non-nucleophilic base like sodium t-butoxide provides the highest yields. The choice of solvent also plays a critical role, with polar aprotic solvents like DMF or ethers like dioxane often being effective.

Synthesis of Structurally Diverse Derivatives and Analogs of 2,5-Dimethyl-4-(methylthio)benzoic acid

The functional handles of 2,5-Dimethyl-4-(methylthio)benzoic acid—the carboxylic acid and the thioether—allow for a wide range of chemical transformations to produce structurally diverse derivatives.

Esterification and Amidation Reactions for Carboxylic Acid Derivatization

The carboxylic acid group is a prime site for derivatization through esterification and amidation. However, the presence of an ortho-methyl group introduces steric hindrance, which can impede standard reactions.

Esterification: Standard Fischer esterification (acid catalysis in an alcohol solvent) may be slow due to steric hindrance. More robust methods are often required:

Activation with Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive like 4-dimethylaminopyridine (B28879) (DMAP), can activate the carboxylic acid for reaction with alcohols.

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.

Yamaguchi Esterification: For particularly hindered systems, reaction with 2,4,6-trichlorobenzoyl chloride followed by the addition of the alcohol in the presence of DMAP is highly effective. nih.gov

Amidation: Similar to esterification, direct amidation requires activation, especially with less nucleophilic amines.

Peptide Coupling Reagents: A wide array of modern coupling reagents, such as HATU, HOBt/HBTU, or COMU, are highly effective for forming amide bonds under mild conditions, even with sterically demanding substrates. thieme-connect.deresearchgate.net

Acyl Chloride Route: The intermediate acyl chloride can be reacted with a primary or secondary amine to yield the corresponding amide.

ReactionReagent/ConditionsProduct Type
EsterificationSOCl₂, then CH₃OHMethyl Ester
Esterificationi-PrOH, DCC, DMAPIsopropyl Ester
Amidation(COCl)₂, then NH(CH₃)₂N,N-Dimethylamide
AmidationBenzylamine, HATU, DIPEAN-Benzylamide

This table provides examples of potential derivatization reactions.

Alkylation and Arylation at the Thioether Moiety

The thioether sulfur atom, with its lone pairs of electrons, can act as a nucleophile, allowing for further functionalization through the formation of sulfonium (B1226848) salts. These salts are valuable synthetic intermediates and analogs in their own right.

Alkylation: The thioether can be alkylated using strong electrophiles like alkyl triflates, dimethyl sulfate, or alkyl halides (often with the assistance of a silver salt to abstract the halide). thieme-connect.de This reaction converts the neutral thioether into a positively charged dialkyl(aryl)sulfonium salt.

Arylation: Arylation at the sulfur center is more complex and typically requires specialized arylating agents to form triarylsulfonium salts.

Reaction with Diaryliodonium Salts: A common method involves the copper-catalyzed reaction of the aryl thioether with a diaryliodonium salt (e.g., diphenyliodonium (B167342) triflate). This provides a direct route to triarylsulfonium salts. researchgate.netbeilstein-journals.orgrsc.org

Reaction with Arynes: Arynes, generated in situ from precursors like 2-(trimethylsilyl)aryl triflates, can react with aryl thioethers to furnish triarylsulfonium salts under mild conditions. acs.orgsemanticscholar.org

These resulting sulfonium salts are versatile, serving as leaving groups in nucleophilic aromatic substitution or as electrophilic partners in various cross-coupling reactions, thereby expanding the molecular diversity accessible from the parent compound. nih.govresearchgate.net

Modifications to the Aromatic Ring System

The aromatic ring of 2,5-Dimethyl-4-(methylthio)benzoic acid is amenable to further functionalization, primarily through electrophilic aromatic substitution. The directing effects of the existing substituents would govern the position of any new incoming electrophile. The two methyl groups are ortho, para-directing and activating. The carboxylic acid group is a meta-directing deactivator. The methylthio group is ortho, para-directing and activating.

Considering the combined directing effects, the position between the two methyl groups (position 3) and the position ortho to the second methyl group and meta to the carboxylic acid (position 6) are the most likely sites for electrophilic attack.

Table 2: Potential Aromatic Ring Modifications

ReactionReagentPotential Product(s)
NitrationHNO₃, H₂SO₄2,5-Dimethyl-3-nitro-4-(methylthio)benzoic acid and/or 2,5-Dimethyl-6-nitro-4-(methylthio)benzoic acid
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃3-Bromo-2,5-dimethyl-4-(methylthio)benzoic acid and/or 6-Bromo-2,5-dimethyl-4-(methylthio)benzoic acid
Friedel-Crafts AlkylationR-Cl, AlCl₃Likely to be complex due to multiple activated positions and potential for side reactions.
Friedel-Crafts AcylationR-COCl, AlCl₃3-Acyl-2,5-dimethyl-4-(methylthio)benzoic acid and/or 6-Acyl-2,5-dimethyl-4-(methylthio)benzoic acid

Stereochemical Control and Chiral Synthesis Approaches (If applicable to derivatives)

2,5-Dimethyl-4-(methylthio)benzoic acid itself is not a chiral molecule. However, derivatives of this compound could possess stereocenters. For instance, if the carboxylic acid group is used to form an amide with a chiral amine, the resulting product would be a mixture of diastereomers unless a single enantiomer of the amine is used.

Furthermore, if a substituent introduced to the aromatic ring or on one of the methyl groups contains a stereocenter, then stereochemical control would become a critical aspect of the synthesis.

For a hypothetical chiral derivative, for example, one where a chiral side chain is introduced at one of the methyl groups, stereoselective synthesis could be achieved through several approaches:

Use of a Chiral Auxiliary: A chiral auxiliary could be attached to the carboxylic acid group, which would then direct a subsequent reaction to occur stereoselectively. The auxiliary could then be removed.

Asymmetric Catalysis: A chiral catalyst could be employed to favor the formation of one enantiomer over the other in a key bond-forming step.

Resolution: A racemic mixture of a chiral derivative could be separated into its individual enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The applicability of these methods would be highly dependent on the specific structure of the target chiral derivative.

Green Chemistry Principles in the Synthesis of 2,5-Dimethyl-4-(methylthio)benzoic acid

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The proposed synthesis of 2,5-Dimethyl-4-(methylthio)benzoic acid can be evaluated and potentially improved through the lens of these principles.

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication to the Synthesis of 2,5-Dimethyl-4-(methylthio)benzoic acid
Prevention Optimizing reaction conditions to minimize byproduct formation at each step.
Atom Economy The proposed synthesis involves several steps that are not atom-economical (e.g., Sandmeyer and Haloform reactions). Alternative routes with higher atom economy, such as direct C-H activation for carboxylation, could be explored.
Less Hazardous Chemical Syntheses Replacing hazardous reagents like strong acids and bases with greener alternatives where possible. For example, using enzymatic reductions instead of metal hydrides.
Designing Safer Chemicals The inherent properties of the target molecule are fixed, but the synthesis can be designed to avoid producing hazardous intermediates.
Safer Solvents and Auxiliaries Replacing traditional volatile organic solvents (VOCs) with greener alternatives like water, supercritical CO₂, or ionic liquids where feasible.
Design for Energy Efficiency Performing reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis could also be explored to shorten reaction times and reduce energy use.
Use of Renewable Feedstocks While the proposed synthesis starts from petroleum-derived xylene, future research could explore bio-based routes to aromatic starting materials.
Reduce Derivatives The proposed route involves several steps of functional group interconversion. A more convergent synthesis with fewer steps would be preferable.
Catalysis Utilizing catalytic reagents over stoichiometric ones. The reduction step using H₂/Pd/C is a good example. Exploring catalytic methods for other steps, such as C-H functionalization, would be a significant improvement.
Design for Degradation This principle is more relevant to the final product's lifecycle.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to control reaction parameters and prevent runaway reactions or byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of explosions, fires, and accidental releases.

Advanced Structural Analysis and Spectroscopic Research

High-Resolution Spectroscopic Techniques for Elucidating Complex Structural Features

Spectroscopy is fundamental to confirming the identity and purity of 2,5-Dimethyl-4-(methylthio)benzoic acid, offering detailed insights into its electronic and vibrational states and the precise arrangement of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of 2,5-Dimethyl-4-(methylthio)benzoic acid in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR confirm the presence of key functional groups, multi-dimensional (2D) techniques are employed for unambiguous signal assignment and conformational analysis.

¹H and ¹³C NMR Spectroscopy: The expected chemical shifts for 2,5-Dimethyl-4-(methylthio)benzoic acid are predicted based on the analysis of structurally similar compounds such as 4-(methylthio)benzoic acid and 2,5-dimethylbenzoic acid. rsc.orgchemicalbook.comchemicalbook.com The aromatic protons H-3 and H-6 would appear as distinct singlets due to their unique electronic environments, while the methyl groups at C-2, C-5, and the sulfur atom would also produce singlet signals. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted values in CDCl₃, based on analogous compounds)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
COOH~11.0-12.0 (broad s)~172.0
C1-~128.0
C2-~136.0
C2-CH₃~2.5 (s)~21.0
C3~7.8 (s)~134.0
C4-~140.0
C4-SCH₃~2.5 (s)~15.0
C5-~135.0
C5-CH₃~2.3 (s)~20.0
C6~7.2 (s)~127.0

s = singlet

Multi-dimensional NMR Techniques:

COSY (Correlation Spectroscopy): A 2D COSY experiment would be used to establish correlations between coupled protons. For this molecule, it would primarily confirm the absence of coupling between the aromatic and methyl protons, as they are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, enabling definitive assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) H-C correlations. For instance, correlations would be expected between the protons of the C2-methyl group and carbons C1, C2, and C3, and between the S-methyl protons and C4, confirming the substitution pattern on the aromatic ring. These correlations are invaluable for distinguishing between isomers.

Through these multi-dimensional NMR experiments, the complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the precise molecular structure of 2,5-Dimethyl-4-(methylthio)benzoic acid.

Mass spectrometry (MS) is utilized to determine the molecular weight and elemental formula of the compound and to study its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unequivocal determination of the elemental composition.

The predicted exact mass of 2,5-Dimethyl-4-(methylthio)benzoic acid (C₁₀H₁₂O₂S) is 196.0558 g/mol . HRMS analysis would confirm this mass with high precision (typically within 5 ppm).

Fragmentation Pathways: Under electron ionization (EI), the molecular ion ([M]⁺˙) would undergo characteristic fragmentation. Key fragmentation pathways can be predicted based on the structure and data from related molecules like 2,4-dimethylbenzoic acid. nist.gov

Loss of a hydroxyl radical (•OH): Formation of an acylium ion [M-OH]⁺ is a common pathway for benzoic acids.

Loss of a carboxyl group (•COOH): Cleavage of the carboxylic acid group would result in a [M-COOH]⁺ fragment.

Loss of a methyl radical (•CH₃): Fragmentation could involve the loss of a methyl radical from either the aromatic ring or the thioether moiety.

Alpha-cleavage: Cleavage of the C-S bond could occur.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

m/z (mass-to-charge ratio) Proposed Fragment Identity Fragmentation Pathway
196[C₁₀H₁₂O₂S]⁺˙Molecular Ion [M]⁺˙
181[C₁₀H₁₁OS]⁺[M - •OH]⁺
151[C₉H₁₁S]⁺[M - •COOH]⁺
181[C₉H₉O₂S]⁺[M - •CH₃]⁺

Isotopic labeling studies, for example, using ¹³C or ²H (deuterium) at specific positions, would allow for the precise tracking of these fragmentation pathways, providing definitive evidence for the proposed mechanisms.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of the molecule's functional groups. Data from benzoic acid and its derivatives serve as a reference for interpreting the spectra. docbrown.inforesearchgate.netnist.govnist.gov

FT-IR Spectroscopy: The FT-IR spectrum is dominated by features characteristic of the carboxylic acid and substituted benzene (B151609) ring.

O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid. docbrown.info

C=C Stretches: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ range can be attributed to the C-S stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The highly symmetric aromatic ring breathing modes often give rise to strong Raman signals, whereas the polar C=O and O-H groups that are strong in the IR spectrum are typically weaker in the Raman spectrum. The C-S bond often yields a more distinct signal in Raman than in IR spectroscopy.

Interactive Data Table: Key Vibrational Frequencies

Vibrational Mode Expected FT-IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
O-H Stretch (H-bonded)2500-3300 (very broad)Weak
Aromatic C-H Stretch3000-3100Moderate
Aliphatic C-H Stretch2850-2980Moderate
C=O Stretch1680-1710 (strong)Moderate
Aromatic C=C Stretch1450-1600 (moderate)Strong
C-O Stretch1210-1320Weak
C-S Stretch600-800 (weak)Moderate-Strong

These vibrational spectra are crucial for identifying the compound and studying intermolecular interactions, such as the hydrogen bonding that leads to dimer formation in the solid state.

X-ray Crystallography for Solid-State Structure Determination of 2,5-Dimethyl-4-(methylthio)benzoic acid and its Co-crystals

Co-crystals: Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with a neutral "co-former" molecule in a specific stoichiometric ratio within a crystal lattice. nih.govtbzmed.ac.ir The carboxylic acid group of 2,5-Dimethyl-4-(methylthio)benzoic acid is an excellent hydrogen bond donor, making it a prime candidate for forming co-crystals with pharmaceutically acceptable co-formers containing hydrogen bond acceptor groups, such as amides or pyridines (e.g., nicotinamide, isoniazid). tbzmed.ac.irgoogle.com

The design of co-crystals relies on predictable intermolecular interactions known as supramolecular synthons. tbzmed.ac.ir For this compound, the most probable interaction would be the robust carboxylic acid-pyridine or carboxylic acid-amide heterosynthon. X-ray crystallography would be essential to confirm the formation of a true co-crystal by identifying these specific hydrogen bonding interactions between the active molecule and the co-former in the crystal lattice.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (If chiral derivatives are synthesized)

The parent compound, 2,5-Dimethyl-4-(methylthio)benzoic acid, is achiral and therefore does not exhibit optical activity. However, if chiral derivatives were to be synthesized—for instance, by forming an amide with a chiral amine or an ester with a chiral alcohol—chiroptical spectroscopy would be essential for their analysis.

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, measure the differential absorption of left- and right-circularly polarized light. This technique provides information about the stereochemistry of chiral molecules. For a synthesized chiral derivative, CD spectroscopy could be used to:

Confirm the presence of chirality.

Potentially assign the absolute configuration by comparing the experimental spectrum to theoretical calculations or spectra of known compounds.

Quantify the enantiomeric excess (ee) of a mixture of enantiomers, as the magnitude of the CD signal is proportional to the concentration difference between the two enantiomers. rsc.org

Alternatively, NMR spectroscopy using chiral derivatizing agents can be employed to determine enantiomeric excess. nih.govnih.gov By reacting the chiral derivative with a chiral agent, a pair of diastereomers is formed, which can typically be distinguished and quantified by high-resolution NMR (e.g., ¹H, ¹⁹F, or ³¹P NMR). nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

DFT studies would be instrumental in predicting the reactivity of 2,5-Dimethyl-4-(methylthio)benzoic acid. By calculating the energies of reactants, transition states, and products, researchers could map out the most likely pathways for various chemical reactions. This would involve identifying the most acidic proton, the sites most susceptible to nucleophilic or electrophilic attack, and the energy barriers for reactions such as esterification or amide bond formation. Without specific studies, any discussion on reaction mechanisms would be purely speculative.

A thorough conformational analysis would identify the most stable three-dimensional structures of 2,5-Dimethyl-4-(methylthio)benzoic acid. By rotating the rotatable bonds—specifically around the carboxylic acid and methylthio groups—a potential energy surface could be generated. This map would reveal the global and local energy minima, representing the most populated conformations, and the energy barriers between them. This information is crucial as the conformation of a molecule often dictates its physical properties and biological activity.

Molecular Dynamics Simulations of 2,5-Dimethyl-4-(methylthio)benzoic acid in Various Environments

Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of 2,5-Dimethyl-4-(methylthio)benzoic acid over time in different environments, such as in a vacuum, in water, or in a lipid bilayer. These simulations could reveal how the molecule interacts with solvent molecules, its flexibility, and how it might partition between different phases. This is particularly important for predicting its behavior in a biological context.

In Silico Prediction of Molecular Interactions with Biological Macromolecules

In silico methods are vital for predicting how a small molecule might interact with biological targets like proteins or nucleic acids.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2,5-Dimethyl-4-(methylthio)benzoic acid, docking studies could be performed against a variety of protein targets to generate hypotheses about its potential biological activity. The results would be presented in terms of binding affinity scores and a detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the binding site.

QSAR modeling establishes a mathematical relationship between the chemical structure and the biological activity of a series of compounds. To develop a QSAR model for 2,5-Dimethyl-4-(methylthio)benzoic acid, a dataset of structurally similar analogs with corresponding in vitro activity data would be required. The model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective molecules. The development of such a model is contingent on the availability of a substantial amount of experimental data.

Cheminformatics Approaches for Analog Design and Virtual Screening

Computational chemistry and cheminformatics have become indispensable tools in modern drug discovery and materials science. For a molecule such as 2,5-Dimethyl-4-(methylthio)benzoic acid, these approaches can be leveraged to predict its physicochemical properties, understand its potential biological activities, and design novel analogs with improved characteristics. This section explores the application of cheminformatics in the rational design of analogs and the use of virtual screening to identify promising new compounds based on this scaffold.

The design of analogs of 2,5-Dimethyl-4-(methylthio)benzoic acid can be significantly accelerated using a variety of computational techniques. A key strategy involves the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For substituted benzoic acid derivatives, QSAR models have been successfully employed to understand how different substituents influence their therapeutic effects. nih.govresearchgate.netnih.gov These models typically use a range of molecular descriptors, which are numerical representations of a molecule's properties.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies for Analog Design

Descriptor ClassSpecific Descriptor ExampleProperty RepresentedRelevance in Analog Design
Electronic Dipole Moment (µ)Polarity and charge distribution of the molecule.Influences solubility and interactions with polar residues in a biological target.
Energy of LUMO (Lowest Unoccupied Molecular Orbital)Electron-accepting capability.Important for understanding reactivity and potential for forming certain types of chemical bonds.
Steric Molar Refractivity (MR)Molecular volume and polarizability.Relates to how well a molecule fits into a binding site and the strength of van der Waals interactions.
Kier's Shape Indices (κ)Molecular shape and flexibility.Crucial for optimizing the complementarity of a ligand with its receptor.
Topological Balaban Topological Index (J)The degree of branching in a molecule's structure.Can influence both the physical properties and the biological activity of a compound.
Hydrophobic LogP (Partition Coefficient)The lipophilicity or hydrophobicity of a molecule.A key factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

By generating a virtual library of analogs of 2,5-Dimethyl-4-(methylthio)benzoic acid with modifications at the methyl and methylthio positions, a QSAR model could be built to predict their activity. For instance, if this scaffold were being investigated for antibacterial properties, as has been done with other benzoic acid derivatives, the model would guide the selection of substituents that are predicted to enhance this activity. nih.gov

Virtual screening is another powerful cheminformatics technique that can be applied to the 2,5-Dimethyl-4-(methylthio)benzoic acid scaffold. This method involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. A critical first step in this process is the identification of a relevant target. Research has shown that the 2,5-substituted benzoic acid scaffold is a potent inhibitor of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.govnih.gov

In a virtual screening campaign, the three-dimensional structure of the target protein, such as Mcl-1, is used to create a virtual model of its binding site. Molecular docking simulations are then performed to predict the binding mode and affinity of potential ligands. For the 2,5-substituted benzoic acid scaffold, it is known that the carboxyl group often forms a crucial hydrogen bond with an arginine residue (Arg263) in the Mcl-1 binding pocket. nih.gov This interaction would be a key criterion for selecting promising candidates during virtual screening.

The process would involve docking a large database of compounds, which could be commercially available molecules or a custom-designed library of 2,5-Dimethyl-4-(methylthio)benzoic acid analogs, into the Mcl-1 binding site. The compounds would be ranked based on their docking scores, which estimate the binding affinity.

Table 2: Hypothetical Virtual Screening Results for Analogs of 2,5-Dimethyl-4-(methylthio)benzoic acid Targeting Mcl-1

Compound IDModification on ScaffoldPredicted Docking Score (kcal/mol)Key Predicted Interactions with Mcl-1
Parent 2,5-Dimethyl-4-(methylthio)-7.5H-bond with Arg263; Hydrophobic interactions with the p2/p3 pocket.
Analog-01 2-Methyl-5-ethyl-4-(ethylthio)-8.2H-bond with Arg263; Enhanced hydrophobic interactions in the p2 pocket.
Analog-02 2,5-Dimethyl-4-(trifluoromethoxy)-7.9H-bond with Arg263; Potential for halogen bonding.
Analog-03 2-Chloro-5-methyl-4-(methylthio)-7.1H-bond with Arg263; Steric clash in the p3 pocket.
Analog-04 2,5-Dimethyl-4-(phenylthio)-8.5H-bond with Arg263; Pi-stacking interactions with aromatic residues.

The results from such a virtual screening campaign would provide a ranked list of compounds for experimental testing, significantly reducing the time and cost associated with identifying new Mcl-1 inhibitors. mdpi.com Furthermore, the predicted binding modes of the top-ranked compounds can offer valuable insights for further structure-based design efforts to optimize their potency and selectivity. nih.govresearchgate.net These computational approaches, therefore, provide a robust framework for exploring the therapeutic potential of the 2,5-Dimethyl-4-(methylthio)benzoic acid scaffold and its derivatives.

In Vitro Biological Activity Profiling and Mechanistic Investigations

Evaluation of 2,5-Dimethyl-4-(methylthio)benzoic acid in Cell-Free Biochemical Assays

Cell-free assays are fundamental in determining the direct interaction of a compound with isolated biological macromolecules, such as enzymes and receptors. This approach allows for a precise assessment of binding affinity and inhibitory or activatory potential without the complexities of a cellular environment.

Currently, there is a lack of publicly available scientific literature detailing specific enzyme inhibition or activation studies for 2,5-Dimethyl-4-(methylthio)benzoic acid. While derivatives of benzoic acid have been investigated as inhibitors for various enzymes, such as xanthine (B1682287) oxidase, specific data for this particular compound is not available.

Research into the direct binding of 2,5-Dimethyl-4-(methylthio)benzoic acid to purified proteins is an area that requires further investigation. However, studies on a broader class of 2,5-substituted benzoic acid derivatives have shown their potential as inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov These studies, which utilize techniques like HSQC-NMR and crystallography, have been instrumental in guiding the structure-based design of potent inhibitors. nih.gov For instance, a developed 2,5-substituted benzoic acid scaffold demonstrated equipotent binding to both Mcl-1 and Bfl-1, with binding affinities (Ki) in the nanomolar range for some analogs. nih.gov While these findings are promising for the general class of compounds, specific receptor binding data for 2,5-Dimethyl-4-(methylthio)benzoic acid is not explicitly detailed in the available literature.

Cellular Assays for Biological Response and Target Identification

Cellular assays provide a more complex biological context to evaluate a compound's effect on living systems, including its ability to permeate cell membranes and modulate cellular pathways.

Investigations into the antimicrobial properties of compounds structurally related to 2,5-Dimethyl-4-(methylthio)benzoic acid have been conducted on non-human, plant-pathogenic bacterial and fungal strains. One study synthesized a series of benzene (B151609) derivatives, including 2,5-dimethyl-4-methoxylbenzenethioacetic acid, and evaluated their antimicrobial efficacy. globalscientificjournal.com The findings from these in vitro screenings are summarized below.

The antibacterial screening revealed that while the standard antibiotic, Streptomycin sulphate, was more potent, some of the synthesized compounds exhibited notable activity against specific plant pathogens. globalscientificjournal.com For instance, derivatives demonstrated stronger activity against Xanthomonas vesicatoria and Agrobacterium tumefaciens. globalscientificjournal.com

Table 1: Antimicrobial Activity of a Structurally Related Benzene Derivative

Test Organism Type Activity
Xanthomonas vesicatoria Bacterium Moderate
Agrobacterium tumefaciens Bacterium Moderate
Gloesporium piperatum Fungus Moderate
Cercospora sogina Fungus Low to Moderate
Collectotrichum trunartum Fungus Low

Data is inferred from qualitative descriptions in the source literature for a structurally related compound, 2,5-dimethyl-4-methoxylbenzenethioacetic acid. globalscientificjournal.com

While direct studies on 2,5-Dimethyl-4-(methylthio)benzoic acid are limited, research on the broader class of 2,5-substituted benzoic acid derivatives has provided insights into their effects on mammalian cells. These compounds have been identified as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are often overexpressed in cancer cells. nih.gov The targeted inhibition of these proteins can induce apoptosis, or programmed cell death. nih.gov In vitro studies using engineered lymphoma cell lines that are dependent on Mcl-1 and Bfl-1 for survival have shown that these compounds can selectively bind to the endogenous proteins and trigger cell death. nih.gov This suggests a potential for this class of compounds to modulate key survival pathways in mammalian cells. Other research has explored the cytotoxic effects of novel benzoate (B1203000) derivatives on human colorectal cancer cell lines, demonstrating their ability to induce apoptosis by targeting mitochondrial functions. nih.gov

The scientific literature currently lacks specific studies on the intracellular localization and cellular uptake mechanisms of 2,5-Dimethyl-4-(methylthio)benzoic acid. Understanding how a compound enters a cell is crucial for interpreting its biological activity. Generally, small molecules can cross the plasma membrane through passive diffusion, facilitated diffusion, or active transport. The physicochemical properties of the compound, such as its lipophilicity and charge, play a significant role in this process. For some compounds, cellular uptake is an energy-dependent process, which can be elucidated by conducting uptake assays at different temperatures or in the presence of metabolic inhibitors. dovepress.com Furthermore, specific transport proteins can be involved, as seen with thiometallates, whose cellular uptake is dependent on anion exchange proteins. nih.gov

Elucidation of Molecular Mechanisms of Action at the Cellular Level

No studies have been published that elucidate the specific molecular or cellular mechanisms of action for 2,5-Dimethyl-4-(methylthio)benzoic acid . Research in this area would typically involve a series of targeted experiments to identify the biological pathways and molecular targets modulated by the compound.

Protein-Ligand Interaction Mapping through Biophysical Techniques

There is no available data from biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) that would map the direct interactions between 2,5-Dimethyl-4-(methylthio)benzoic acid and any specific protein targets. Such studies are crucial for confirming direct binding and understanding the thermodynamics and kinetics of the interaction.

Downstream Signaling Pathway Analysis in Cell Culture Models

Investigations into the effects of 2,5-Dimethyl-4-(methylthio)benzoic acid on intracellular signaling pathways have not been reported. To understand its cellular effects, researchers would need to perform analyses such as Western blotting, reporter gene assays, or transcriptomic profiling in relevant cell culture models to see which signaling cascades (e.g., MAPK, PI3K/Akt, NF-κB) are affected upon treatment.

Structure-Activity Relationship (SAR) Studies based on In Vitro Biological Data

The absence of primary in vitro biological activity data for 2,5-Dimethyl-4-(methylthio)benzoic acid precludes any discussion of structure-activity relationships. SAR studies require a foundational dataset of biological activity for a series of structurally related analogs to determine which chemical moieties are critical for the observed effects. Without a confirmed biological activity for the parent compound, such comparative studies cannot be performed.

Chemical Biology Applications and Research Tool Development

Design and Synthesis of 2,5-Dimethyl-4-(methylthio)benzoic acid-Based Probes for Target Engagement Studies

The development of chemical probes from a lead compound is a crucial step in elucidating its mechanism of action and confirming its engagement with biological targets within a cellular context. The 2,5-dimethyl-4-(methylthio)benzoic acid scaffold is well-suited for such modifications. The carboxylic acid group provides a convenient attachment point for various reporter tags, such as biotin (B1667282) or a photo-crosslinking group, without significantly altering the core structure that may be responsible for its bioactivity.

A common strategy for creating a target engagement probe involves the synthesis of a derivative that incorporates a photo-affinity label, such as a diazirine or benzophenone, and a reporter tag, like biotin, for subsequent detection and enrichment. The synthesis would typically involve the activation of the carboxylic acid of 2,5-Dimethyl-4-(methylthio)benzoic acid, followed by amide bond formation with a linker that contains the photo-affinity label and the reporter tag.

For instance, a hypothetical synthetic route could involve coupling the parent compound with a linker containing a diazirine moiety and a terminal alkyne. This alkyne can then be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide conjugate. The resulting probe could be incubated with cells or cell lysates, and upon UV irradiation, the diazirine would generate a reactive carbene that covalently crosslinks the probe to its binding partners. These crosslinked proteins can then be enriched using streptavidin beads (which bind to biotin) and identified by mass spectrometry.

A study on 2,5-substituted benzoic acid derivatives as inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1 demonstrated the utility of this scaffold in probe design. nih.gov In that research, a biotin-streptavidin pulldown assay using a biotin-labeled peptide was employed to confirm endogenous target engagement. nih.gov This highlights the feasibility of creating probes from similar benzoic acid cores to validate interactions with target proteins.

Below is a table illustrating a hypothetical set of probes derived from 2,5-Dimethyl-4-(methylthio)benzoic acid and their potential applications in target engagement studies.

Probe DerivativeFunctional GroupsApplication
Probe 1 Biotin, DiazirinePhoto-affinity labeling and pulldown of target proteins from cell lysates.
Probe 2 Alkyne"Clickable" handle for attaching various reporter tags (e.g., fluorophores, biotin).
Probe 3 Fluorescent Dye (e.g., FITC)Cellular imaging to determine the subcellular localization of the compound.

Utilization as a Scaffold for Affinity Chromatography or Pulldown Assays

The carboxylic acid moiety of 2,5-Dimethyl-4-(methylthio)benzoic acid also makes it an ideal candidate for immobilization onto a solid support, creating a stationary phase for affinity chromatography. This technique is invaluable for the identification and purification of proteins that bind to the compound.

To create an affinity matrix, the carboxylic acid of the compound would first be activated and then covalently coupled to an amine-functionalized resin, such as agarose (B213101) or sepharose beads. This process effectively tethers the small molecule to the solid support. A cell lysate or protein mixture is then passed over this affinity column. Proteins that have an affinity for the immobilized compound will bind to the resin, while non-binding proteins will wash through. The bound proteins can then be eluted using a variety of methods, such as changing the pH or salt concentration, or by competing with a solution of the free compound. The eluted proteins can be subsequently identified using techniques like mass spectrometry.

The design of such affinity matrices often incorporates a linker arm between the compound and the resin to minimize steric hindrance and allow for better access of the target protein to the immobilized ligand. The length and chemical nature of this linker can be optimized to improve the efficiency of the affinity capture.

The following table outlines the key components and steps in a hypothetical affinity chromatography experiment using a 2,5-Dimethyl-4-(methylthio)benzoic acid-based resin.

StepDescriptionPurpose
1. Ligand Immobilization Covalent attachment of 2,5-Dimethyl-4-(methylthio)benzoic acid to an amine-functionalized agarose resin via its carboxylic acid group.To create the affinity matrix.
2. Column Packing The affinity resin is packed into a chromatography column.To prepare for the separation.
3. Sample Loading A cell lysate is passed over the column.To allow target proteins to bind to the immobilized ligand.
4. Washing The column is washed with buffer to remove non-specifically bound proteins.To increase the purity of the isolated target proteins.
5. Elution The bound proteins are eluted from the column using a high concentration of the free ligand or by changing buffer conditions.To recover the target proteins for analysis.
6. Protein Identification The eluted proteins are identified by mass spectrometry.To identify the cellular targets of the compound.

Development of Optically Active Analogs for Imaging and Fluorescence Studies

Fluorescence-based techniques are powerful tools in chemical biology for visualizing the distribution and dynamics of small molecules in living cells. By chemically modifying 2,5-Dimethyl-4-(methylthio)benzoic acid with a fluorophore, it is possible to create optically active analogs that can be used for cellular imaging studies.

The synthesis of such fluorescent probes would typically involve coupling a fluorescent dye to the benzoic acid scaffold. The carboxylic acid group is the most straightforward point of attachment. A variety of fluorescent dyes with different excitation and emission wavelengths could be used, such as fluorescein, rhodamine, or BODIPY derivatives. The choice of fluorophore would depend on the specific application and the imaging instrumentation available.

For example, a fluorescent analog could be synthesized by forming an amide bond between the carboxylic acid of 2,5-Dimethyl-4-(methylthio)benzoic acid and an amine-containing fluorophore. The resulting fluorescent probe could then be introduced to cultured cells, and its subcellular localization could be visualized using fluorescence microscopy. This could provide valuable information about which cellular compartments the compound accumulates in, offering clues about its potential mechanism of action.

Research into benzoic acid derivatives has led to the development of fluorescent indicators for bioimaging. For instance, a fluorescent indicator for nitric oxide was developed based on a substituted benzoic acid, demonstrating the utility of this scaffold in creating imaging probes. nih.gov Similarly, other benzoic acid derivatives have been explored as luminescent dyes. nih.gov

A table of potential fluorescent analogs of 2,5-Dimethyl-4-(methylthio)benzoic acid and their photophysical properties is presented below.

Fluorophore ConjugateExcitation Max (nm)Emission Max (nm)Potential Application
FITC Analog 495525General cellular imaging (green channel).
Rhodamine B Analog 560580Imaging in the orange-red channel, potentially with less background fluorescence.
NBD Analog 465535Environment-sensitive probe to study binding to hydrophobic pockets.

Application in High-Throughput Screening (HTS) Library Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large libraries of chemical compounds for a desired biological activity. The 2,5-Dimethyl-4-(methylthio)benzoic acid structure possesses favorable characteristics for inclusion in HTS libraries, either as a standalone compound or as a scaffold for the creation of a focused library of derivatives.

The presence of multiple substitution points on the aromatic ring (the methyl groups and the methylthio group) and the reactive carboxylic acid handle allows for the generation of a diverse set of analogs through combinatorial chemistry. By varying the substituents at these positions, a library of compounds with a range of steric and electronic properties can be synthesized. This diversity increases the chances of identifying a "hit" compound with the desired activity in an HTS campaign.

For example, the methylthio group could be oxidized to a sulfoxide (B87167) or sulfone, or the methyl groups could be replaced with other alkyl or functional groups. The carboxylic acid can be converted to a variety of esters, amides, or other functional groups. These modifications would generate a library of related compounds centered around the 2,5-Dimethyl-4-(methylthio)benzoic acid core.

The principles of HTS library design emphasize chemical diversity and "drug-like" properties. The relatively simple structure of 2,5-Dimethyl-4-(methylthio)benzoic acid makes it a good starting point for building more complex molecules that adhere to these principles.

The following table provides a hypothetical example of a small, focused library based on the 2,5-Dimethyl-4-(methylthio)benzoic acid scaffold for use in HTS.

Compound IDR1 (at position 4)R2 (at position 1)
Library Member 1 -S-CH3-COOH
Library Member 2 -S(O)-CH3-COOH
Library Member 3 -S(O2)-CH3-COOH
Library Member 4 -S-CH3-COOCH3
Library Member 5 -S-CH3-CONH2

Environmental Fate and Microbial Biotransformation Research if Applicable and Relevant to Academic Study

Study of Microbial Degradation Pathways of 2,5-Dimethyl-4-(methylthio)benzoic acid in Environmental Systems

There is currently no scientific literature detailing the pathways through which microorganisms might degrade 2,5-Dimethyl-4-(methylthio)benzoic acid. Research is needed to determine if and how this compound is broken down by bacteria, fungi, or other microbes in soil, water, and sediment. Such studies would typically involve incubating the compound with environmental samples or isolated microbial cultures and analyzing the transformation products over time.

Identification of Microbial Metabolites and Enzymes Involved in Biotransformation

As no degradation studies have been published, the microbial metabolites of 2,5-Dimethyl-4-(methylthio)benzoic acid are unknown. Identifying these breakdown products is a critical step in understanding the environmental impact of the parent compound. Furthermore, the specific enzymes that microorganisms might use to initiate and carry out the biotransformation process have not been identified or characterized.

Research on Biodegradability and Environmental Persistence from an Academic Perspective

The biodegradability and, conversely, the environmental persistence of 2,5-Dimethyl-4-(methylthio)benzoic acid have not been assessed in academic studies. Data on the half-life of this compound in various environmental compartments are essential for environmental risk assessment. Without such research, its potential to persist and accumulate in the environment cannot be determined.

Due to the absence of specific research on 2,5-Dimethyl-4-(methylthio)benzoic acid, no data tables or detailed research findings on its environmental fate and microbial biotransformation can be provided at this time.

Advanced Analytical Methodologies for Research Applications

Development of Hyphenated Chromatographic Techniques for Trace Analysis and Metabolite Profiling in Complex Biological Matrices

Hyphenated chromatographic techniques, which couple a separation method with a detection method, are indispensable for the analysis of 2,5-Dimethyl-4-(methylthio)benzoic acid in complex biological matrices such as in vitro assay samples and microbial cultures. These matrices often contain numerous endogenous components that can interfere with the analysis of the target analyte.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique for this purpose. The chromatographic separation, typically achieved using a reversed-phase C18 column, isolates 2,5-Dimethyl-4-(methylthio)benzoic acid from other matrix components. The subsequent detection by tandem mass spectrometry provides a high degree of sensitivity and selectivity.

For method development, a systematic approach is employed. Initially, the mass spectrometric properties of 2,5-Dimethyl-4-(methylthio)benzoic acid are characterized by direct infusion into the mass spectrometer. This allows for the determination of the precursor ion (the ionized intact molecule) and the selection of optimal fragment ions (product ions) for selected reaction monitoring (SRM). The SRM transitions are what confer the high selectivity to the method.

A hypothetical LC-MS/MS method for the analysis of 2,5-Dimethyl-4-(methylthio)benzoic acid might involve the following parameters:

ParameterCondition
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient10% B to 90% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z)[M-H]⁻
Product Ions (m/z)Characteristic fragments of the parent molecule
Collision EnergyOptimized for each transition

Metabolite profiling, the identification of metabolic products of 2,5-Dimethyl-4-(methylthio)benzoic acid in biological systems like microbial cultures, can also be accomplished using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. This approach allows for the detection and tentative identification of unknown metabolites based on their accurate mass measurements and fragmentation patterns.

Isotope Dilution Mass Spectrometry for Quantitative Analysis in Research Settings

Isotope dilution mass spectrometry (IDMS) is considered a definitive method for quantitative analysis due to its high accuracy and precision. researchgate.net This technique involves the use of a stable isotope-labeled internal standard of the analyte of interest. For 2,5-Dimethyl-4-(methylthio)benzoic acid, a suitable internal standard would be, for example, 2,5-Dimethyl-4-(methylthio)benzoic acid-¹³C₆ or 2,5-Dimethyl-4-(methylthio)benzoic acid-d₃.

The principle of IDMS lies in adding a known amount of the isotopically labeled internal standard to the sample before any sample preparation steps. The internal standard and the native analyte are assumed to behave identically during extraction, chromatography, and ionization. The ratio of the mass spectrometric response of the native analyte to that of the internal standard is then used for quantification. This approach effectively corrects for any sample loss during preparation and for variations in instrument response.

The development of an IDMS method requires the synthesis of a suitable stable isotope-labeled internal standard and the careful calibration of its concentration. The precision of the method can be exceptionally high, often with a relative standard deviation of less than 1%. researchgate.net

Table 1: Hypothetical IDMS Method Parameters for 2,5-Dimethyl-4-(methylthio)benzoic acid

ParameterDescription
Analyte 2,5-Dimethyl-4-(methylthio)benzoic acid
Internal Standard 2,5-Dimethyl-4-(methylthio)benzoic acid-¹³C₆
Sample Preparation Protein precipitation followed by solid-phase extraction
Analytical Technique LC-MS/MS
Calibration A series of calibration standards are prepared by mixing known amounts of the analyte and a fixed amount of the internal standard.
Quantification Based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Bioanalytical Method Validation for Research Assay Support

To ensure the reliability of data from research assays, the analytical method used must be rigorously validated. Bioanalytical method validation is a process used to establish that a quantitative analytical method is suitable for its intended purpose. fda.govich.org The validation process for an assay for 2,5-Dimethyl-4-(methylthio)benzoic acid in a biological matrix would typically follow the guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH). ich.orgeuropa.eu

The key parameters evaluated during method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples from multiple sources.

Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). These are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A calibration curve should be generated for each analytical run.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The effect of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

Validation ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal value (±20% at the LLOQ)
Precision (RSD) ≤15% (≤20% at the LLOQ)
Selectivity No significant interference at the retention time of the analyte in blank samples
Calibration Curve (r²) ≥0.99

The successful validation of the bioanalytical method provides confidence in the data generated and ensures that the results of research studies are reliable and reproducible.

Future Research Directions and Open Questions

Exploration of Undiscovered Bioactivities and Molecular Targets

The structural motif of substituted benzoic acids is prevalent in a wide array of biologically active compounds, including those with anticancer and anti-inflammatory properties. nih.govpreprints.org The specific arrangement of dimethyl and methylthio substituents on the benzene (B151609) ring of 2,5-Dimethyl-4-(methylthio)benzoic acid may confer novel pharmacological activities. Future research should, therefore, embark on a systematic exploration of its potential bioactivities.

Initial investigations could involve high-throughput screening against a diverse panel of cell lines and biological targets to identify any preliminary "hits." Based on the known activities of other substituted benzoic acids, particular attention could be paid to its potential as an inhibitor of enzymes such as influenza neuraminidase or as a modulator of protein-protein interactions. nih.govnih.gov For instance, the 2,5-substituted benzoic acid scaffold has been identified as a promising starting point for the development of dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov

Subsequent studies would then focus on elucidating the mechanism of action and identifying the specific molecular targets of any observed bioactivity. This could involve a combination of biochemical assays, proteomics, and molecular modeling to pinpoint the protein or pathway with which 2,5-Dimethyl-4-(methylthio)benzoic acid interacts. The unique electronic and steric properties imparted by the methyl and methylthio groups could lead to unexpected and highly specific biological activities not observed with other benzoic acid derivatives.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery and chemical research. dromicslabs.com These computational tools can be leveraged to predict the biological activities, physicochemical properties, and potential molecular targets of novel compounds, thereby accelerating the research and development process. nih.govosaka-u.ac.jpnih.gov

For 2,5-Dimethyl-4-(methylthio)benzoic acid, AI and ML models could be employed in several key areas:

Bioactivity Prediction: By training ML models on large datasets of known bioactive molecules, it is possible to predict the potential pharmacological activities of new compounds. nih.gov Such models could be used to generate hypotheses about the most likely biological targets for 2,5-Dimethyl-4-(methylthio)benzoic acid, which can then be validated experimentally.

Target Identification: Advanced ML algorithms can analyze complex biological data to identify previously unknown molecular targets for small molecules. dromicslabs.comnih.gov Applying these methods to data generated from cellular assays with 2,5-Dimethyl-4-(methylthio)benzoic acid could reveal novel protein interactions.

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its development as a therapeutic agent. In silico models can predict these properties with increasing accuracy, allowing for the early identification of potential liabilities and guiding the design of improved derivatives. sci-hub.se

The integration of AI and ML into the research pipeline for 2,5-Dimethyl-4-(methylthio)benzoic acid would enable a more data-driven and efficient exploration of its potential.

Development of Advanced Synthetic Methodologies for Complex Derivatives

The functionalization of the 2,5-Dimethyl-4-(methylthio)benzoic acid scaffold opens up a vast chemical space for the creation of novel derivatives with potentially enhanced or entirely new properties. Modern synthetic organic chemistry offers a powerful toolkit for the precise modification of aromatic systems. rsc.org

Future research in this area should focus on the application of advanced synthetic methodologies, such as:

C-H Functionalization: Direct C-H activation and functionalization have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules. nih.gov These techniques could be used to introduce a wide variety of functional groups at specific positions on the benzene ring of 2,5-Dimethyl-4-(methylthio)benzoic acid, providing rapid access to a library of derivatives.

Cross-Coupling Reactions: Palladium-catalyzed and other transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. scholaris.ca These reactions could be employed to couple 2,5-Dimethyl-4-(methylthio)benzoic acid with a diverse range of building blocks, leading to the synthesis of more complex and elaborate structures.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and ketones. orgsyn.orgacs.org This would allow for the exploration of structure-activity relationships related to this part of the molecule.

The development of robust and versatile synthetic routes to complex derivatives of 2,5-Dimethyl-4-(methylthio)benzoic acid is crucial for a thorough investigation of its scientific potential.

Potential as a Chemical Probe for Fundamental Biological Research

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. rsc.orgbeilstein-journals.org With appropriate modifications, 2,5-Dimethyl-4-(methylthio)benzoic acid could serve as a scaffold for the development of novel chemical probes.

The design of such probes would involve the strategic incorporation of reporter groups, such as fluorescent dyes or affinity tags, onto the 2,5-Dimethyl-4-(methylthio)benzoic acid core. This would require synthetic methodologies that allow for the precise placement of these functionalities without disrupting the binding to the intended target.

Once synthesized, these chemical probes could be used in a variety of applications, including:

Target Identification and Validation: Affinity-based probes can be used to isolate and identify the binding partners of a bioactive compound from complex biological mixtures.

Cellular Imaging: Fluorescently labeled probes can be used to visualize the subcellular localization of a target protein, providing insights into its biological function.

Elucidation of Biological Pathways: By selectively perturbing the function of a specific protein with a chemical probe, researchers can dissect its role in complex signaling pathways.

The development of chemical probes based on the 2,5-Dimethyl-4-(methylthio)benzoic acid scaffold could provide valuable tools for fundamental biological research.

Interdisciplinary Research Opportunities in Material Science and Agrochemicals

The unique chemical structure of 2,5-Dimethyl-4-(methylthio)benzoic acid also suggests potential applications beyond the biomedical field, in areas such as material science and agrochemicals.

Material Science:

Benzoic acid and its derivatives have been utilized as building blocks for the construction of functional materials, including metal-organic frameworks (MOFs) and self-assembled monolayers. researchgate.netrsc.org The specific substitution pattern of 2,5-Dimethyl-4-(methylthio)benzoic acid could lead to the formation of materials with novel topologies and properties. For instance, the sulfur atom in the methylthio group could act as a coordination site for metal ions, leading to the formation of unique MOF structures. Furthermore, the adsorption of functionalized benzoic acids on various surfaces is an area of active research, with potential applications in areas such as mineral separation and the fabrication of electronic devices. nih.gov

Agrochemicals:

The search for new and effective agrochemicals, such as herbicides, fungicides, and insecticides, is an ongoing endeavor. nbinno.com Substituted benzoic acids are a known class of compounds with herbicidal activity. The unique combination of substituents in 2,5-Dimethyl-4-(methylthio)benzoic acid could result in novel modes of action or improved properties compared to existing agrochemicals. Future research could involve the screening of this compound and its derivatives for activity against a range of agriculturally relevant pests and weeds.

Interdisciplinary collaborations between chemists, material scientists, and agricultural scientists will be essential to fully explore the potential of 2,5-Dimethyl-4-(methylthio)benzoic acid in these diverse fields.

Q & A

How can researchers optimize the synthesis of 2,5-Dimethyl-4-(methylthio)benzoic acid to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. For example:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance solubility of intermediates, while non-polar solvents (e.g., toluene) could reduce side reactions.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., AlCl₃) can accelerate methylation or thioether formation steps.
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes decomposition of thermally labile intermediates.
  • Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Advanced Consideration:
Employ design of experiments (DoE) to statistically identify critical factors affecting yield. For instance, a fractional factorial design can evaluate interactions between solvent polarity, catalyst loading, and reaction time .

What spectroscopic and chromatographic techniques are most reliable for characterizing 2,5-Dimethyl-4-(methylthio)benzoic acid?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns. Key signals include:
    • Aromatic protons (δ 6.8–7.5 ppm) with splitting patterns indicating methyl and methylthio groups.
    • Methylthio (–SCH₃) protons at δ ~2.5 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column, methanol/water + 0.1% formic acid) paired with high-resolution mass spectrometry verifies molecular ion ([M-H]⁻) and fragmentation patterns.
  • FT-IR : Strong absorption bands for carboxylic acid (2500–3000 cm⁻¹, O–H stretch) and C=S (600–700 cm⁻¹) confirm functional groups .

Advanced Consideration:
Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures or to confirm regioselectivity in substituted derivatives .

How can computational modeling aid in predicting the reactivity or biological activity of 2,5-Dimethyl-4-(methylthio)benzoic acid?

Methodological Answer:

  • DFT Calculations : Density Functional Theory (e.g., B3LYP/6-311+G(d,p)) predicts electrophilic/nucleophilic sites by mapping electrostatic potential surfaces. This guides functionalization strategies (e.g., esterification at the carboxyl group) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase enzymes) to prioritize in vitro testing. Software like AutoDock Vina evaluates binding affinity and pose stability .

Advanced Consideration:
Combine MD simulations (e.g., GROMACS) with QM/MM approaches to study dynamic interactions in enzyme-substrate complexes over time .

What strategies resolve contradictions in reported biological activity data for structurally similar benzoic acid derivatives?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., pH, cell lines) or impurity levels in test compounds.
  • Dose-response validation : Reproduce assays with standardized protocols (e.g., IC₅₀ determination in triplicate) to confirm activity thresholds.
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing –SCH₃ with –OCH₃) to isolate contributions of specific functional groups .

Advanced Consideration:
Leverage machine learning (e.g., random forest models) trained on PubChem BioAssay data to predict and rationalize discrepancies in activity profiles .

How should researchers evaluate the stability of 2,5-Dimethyl-4-(methylthio)benzoic acid under varying storage and experimental conditions?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
  • pH-dependent stability : Assess hydrolysis kinetics in buffered solutions (pH 1–13) using UV-Vis spectroscopy to track absorbance changes at λ_max ~260 nm .
  • Light sensitivity : Conduct ICH Q1B photostability testing with controlled UV/visible light exposure .

Advanced Consideration:
Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under long-term storage conditions from accelerated data .

What are the key considerations for designing derivatives of 2,5-Dimethyl-4-(methylthio)benzoic acid to enhance bioavailability?

Methodological Answer:

  • Prodrug design : Convert the carboxylic acid to esters (e.g., ethyl ester) for improved membrane permeability, with enzymatic hydrolysis in vivo regenerating the active form.
  • LogP optimization : Balance hydrophobicity (via methylthio/methyl groups) to achieve LogP ~2–3, ideal for passive diffusion .
  • Salt formation : Prepare sodium or lysine salts to enhance aqueous solubility for parenteral formulations .

Advanced Consideration:
Use in situ perfusion models (e.g., rat intestinal loop) to quantify region-specific absorption and correlate with derivative physicochemical properties .

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